molecular formula C21H19FN4O5 B2459933 2-(4-fluorophenyl)-6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methoxypyridazin-3(2H)-one CAS No. 921836-33-1

2-(4-fluorophenyl)-6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methoxypyridazin-3(2H)-one

Cat. No. B2459933
M. Wt: 426.404
InChI Key: DELFSCPEHFRTTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methoxypyridazin-3(2H)-one is a useful research compound. Its molecular formula is C21H19FN4O5 and its molecular weight is 426.404. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenyl)-6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methoxypyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenyl)-6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methoxypyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Conformational Analysis and Antipsychotic Potential

  • Research on conformationally restricted butyrophenones with affinities for dopamine and serotonin receptors has shown the importance of structural features in developing antipsychotic agents. The study highlights the role of the amine fragment connected to the cyclohexanone structure in determining potency and selectivity, suggesting potential applications in designing novel antipsychotic drugs with minimal side effects (Raviña et al., 2000).

Dopamine Reuptake Inhibition for Drug Abuse Treatment

  • Heteroaromatic analogs of dopamine reuptake inhibitors, including compounds with structural features similar to the specified chemical, have been synthesized and evaluated. These compounds demonstrate high affinity and selectivity for the dopamine transporter over the serotonin transporter and show promise in treating cocaine addiction (Matecka et al., 1997).

Serotonin Receptor Affinity for Neuropsychiatric Disorders

  • The synthesis and characterization of long-chain 1-(2-methoxyphenyl)piperazine derivatives with environment-sensitive fluorescent moieties have been reported. These compounds exhibit high affinity for the 5-HT(1A) receptor, suggesting applications in visualizing serotonin receptors in neuropsychiatric disorder studies (Lacivita et al., 2009).

properties

IUPAC Name

2-(4-fluorophenyl)-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-methoxypyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O5/c1-30-17-13-18(27)26(15-6-4-14(22)5-7-15)23-19(17)21(29)25-10-8-24(9-11-25)20(28)16-3-2-12-31-16/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELFSCPEHFRTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methoxypyridazin-3(2H)-one

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